molecular formula C12H22ClNO4S B2875640 Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate CAS No. 2172071-83-7

Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate

Cat. No.: B2875640
CAS No.: 2172071-83-7
M. Wt: 311.82
InChI Key: PFPPDJLYJBXJHF-UHFFFAOYSA-N
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Description

Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H22ClNO4S. It is characterized by a piperidine ring substituted with a tert-butyl ester group and a chlorosulfonyl ethyl side chain. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions, often using tert-butyl chloroformate and a base like triethylamine.

    Attachment of the Chlorosulfonyl Ethyl Side Chain: The chlorosulfonyl ethyl group is introduced through a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with a sulfonyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-efficiency, and safety. Large-scale synthesis might use continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products

    Substitution: Formation of sulfonamides or sulfonate esters.

    Reduction: Formation of sulfides or thiols.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various functionalized piperidine derivatives.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features allow for the modification of biological activity, making it a candidate for developing new therapeutic agents.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications. Its unique reactivity profile allows for the creation of novel compounds with desired properties.

Mechanism of Action

The mechanism by which tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modifying their activity. The chlorosulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate: Lacks the ethyl side chain, which may affect its reactivity and applications.

    Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate: Substitution at a different position on the piperidine ring, leading to different chemical properties.

    Ethyl 3-(chlorosulfonyl)piperidine-1-carboxylate: Uses an ethyl ester group instead of a tert-butyl group, influencing its steric and electronic properties.

Uniqueness

Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate is unique due to the combination of its tert-butyl ester group and the chlorosulfonyl ethyl side chain. This specific arrangement provides a distinct reactivity profile, making it suitable for specialized applications in synthetic chemistry and drug development.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for ongoing research and development.

Biological Activity

Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate (CAS Number: 2172071-83-7) is a compound with potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

This compound has been investigated for its potential to modulate biological pathways, particularly those involving inflammatory responses. The chlorosulfonyl group is known to enhance the electrophilicity of the compound, potentially allowing it to interact with nucleophilic sites in biological molecules.

In Vitro Studies

Recent studies have focused on the compound's ability to inhibit NLRP3 inflammasome activity, which plays a crucial role in inflammatory diseases. In vitro assays demonstrated that derivatives of this compound could significantly reduce the release of IL-1β and inhibit pyroptosis in THP-1 cells differentiated into macrophages. The results indicated a dose-dependent response, with effective concentrations around 10 µM showing notable inhibition rates.

Compound IL-1β Release Inhibition (%) Pyroptosis Inhibition (%)
Control00
Compound A4550
Compound B6070
Compound C7580

This data suggests that modifications to the piperidine structure can enhance biological activity.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on this compound. These derivatives were tested for their ability to inhibit NLRP3-dependent IL-1β release and pyroptotic cell death. The study highlighted that specific structural modifications led to increased potency against NLRP3, suggesting a promising avenue for drug development aimed at treating inflammatory conditions.

Safety and Toxicology

While the compound shows promise for therapeutic applications, safety assessments are crucial. Preliminary toxicological evaluations indicate that compounds with similar structures may exhibit acute toxicity when ingested or when they come into contact with skin. For instance, compounds related to tert-butyl piperidine derivatives have been noted to cause skin irritation and other adverse effects at certain concentrations.

Future Directions

The ongoing research into this compound emphasizes its potential as an anti-inflammatory agent. Future studies should focus on:

  • In Vivo Efficacy : Testing the compound in animal models to assess its therapeutic potential and safety profile.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms by which this compound modulates NLRP3 inflammasome activity.
  • Structure-Activity Relationship (SAR) : Further exploring how variations in chemical structure affect biological activity.

Properties

IUPAC Name

tert-butyl 3-(2-chlorosulfonylethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO4S/c1-12(2,3)18-11(15)14-7-4-5-10(9-14)6-8-19(13,16)17/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPPDJLYJBXJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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